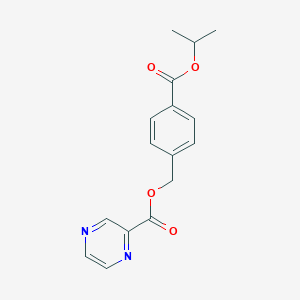![molecular formula C24H31N3O2 B246981 1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine, also known as MPDP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used for scientific research purposes. The compound has been of great interest to researchers due to its unique properties, including its mechanism of action and physiological effects.
Mecanismo De Acción
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine acts as a dopamine and serotonin reuptake inhibitor. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake. This results in an increase in the concentration of dopamine and serotonin in the synaptic cleft, leading to an increase in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly due to its effects on dopamine and serotonin. The compound increases the release of these neurotransmitters, leading to an increase in their activity. This results in various effects, including increased locomotor activity, increased heart rate, and increased blood pressure. This compound has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine has several advantages for lab experiments. It is a potent and selective dopamine and serotonin reuptake inhibitor, making it an ideal tool for studying the effects of these neurotransmitters. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations, including its potential for abuse and its lack of specificity for other neurotransmitters.
Direcciones Futuras
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine has several potential future directions for research. One direction is to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. Another direction is to investigate its effects on other neurotransmitters, such as norepinephrine and acetylcholine. Additionally, further research is needed to determine the long-term effects of this compound on the brain and the potential for abuse.
Conclusion
In conclusion, this compound is a psychoactive compound that has been used for scientific research purposes. The compound has unique properties, including its mechanism of action and physiological effects, that make it an ideal tool for studying the effects of dopamine and serotonin on the brain. While this compound has several advantages for lab experiments, it also has limitations and potential for abuse. Further research is needed to determine its potential therapeutic applications and long-term effects on the brain.
Métodos De Síntesis
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine can be synthesized using a simple method that involves the reaction of piperazine with 1-(2-methoxyphenyl)-4-(phenylacetyl)piperidine. The reaction takes place in the presence of a catalyst and a solvent. The resulting compound is then purified using various techniques, including recrystallization and chromatography. The purity of the final product is determined using analytical techniques such as NMR spectroscopy.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine has been used for scientific research purposes, particularly in the field of neuroscience. The compound has been used to study the effects of dopamine and serotonin on the brain. It has also been used to investigate the role of these neurotransmitters in various neurological disorders, including Parkinson's disease and depression.
Propiedades
Fórmula molecular |
C24H31N3O2 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C24H31N3O2/c1-29-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-27(14-12-21)24(28)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3 |
Clave InChI |
BPKYZOGOXYSDOF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)CC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)




![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)



![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)